2,5-Dimetilpirazina

Descripción general

Descripción

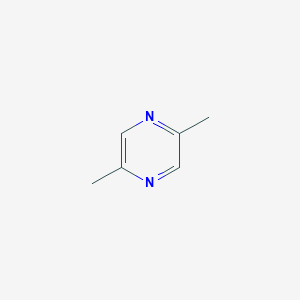

NSC 49139, también conocido como 2,5-Dimetilpirazina, es un metabolito endógeno con la fórmula química C₆H₈N₂ y un peso molecular de 108.14 g/mol . Es un líquido incoloro a amarillo claro que se utiliza comúnmente en la investigación científica.

Aplicaciones Científicas De Investigación

La 2,5-Dimetilpirazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de compuestos orgánicos más complejos.

Biología: Se estudia por su papel como metabolito endógeno y sus interacciones con los sistemas biológicos.

Medicina: Se investiga por sus posibles efectos terapéuticos y como precursor en la síntesis de compuestos farmacéuticos.

Industria: Se utiliza en la industria de sabores y fragancias debido a su olor característico.

Mecanismo De Acción

El mecanismo de acción de la 2,5-Dimetilpirazina implica su interacción con varios objetivos moleculares y vías. Como metabolito endógeno, puede desempeñar un papel en la señalización celular y los procesos metabólicos. Sus objetivos moleculares y vías exactas aún se encuentran en investigación, pero se sabe que exhibe propiedades antioxidantes y puede eliminar radicales libres {_svg_2}.

Compuestos similares:

2,3-Dimetilpirazina: Similar en estructura pero difiere en la posición de los grupos metilo.

2,6-Dimetilpirazina: Otro isómero con grupos metilo en diferentes posiciones.

This compound-d3: Una forma deuterada de this compound utilizada en estudios de etiquetado isotópico.

Singularidad: La this compound es única debido a sus posiciones específicas de grupos metilo, que influyen en su reactividad química y actividad biológica. Su naturaleza endógena también la convierte en un compuesto valioso para estudiar las vías metabólicas y los procesos celulares.

Análisis Bioquímico

Biochemical Properties

2,5-Dimethylpyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, in the production of 2,5-Dimethylpyrazine, L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 is used . This enzyme catalyzes the oxidation of L-threonine, a crucial step in the synthesis of 2,5-Dimethylpyrazine .

Cellular Effects

2,5-Dimethylpyrazine has shown inhibitory properties against the proliferation and growth of cancer cells . It induces programmed cell death and suppresses angiogenesis, which are crucial processes in tumor development and progression .

Molecular Mechanism

The molecular mechanism of 2,5-Dimethylpyrazine involves the oxidation of L-threonine by L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 . This reaction is part of the metabolic engineering strategies used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of 2,5-Dimethylpyrazine .

Temporal Effects in Laboratory Settings

The effects of 2,5-Dimethylpyrazine on cells can change over time. For example, the evolutionarily conservative 2,5-dimethylpyrazine chemosignal, a pheromone released by female mice, has been shown to increase the frequency of mitotic disturbances in bone marrow cells .

Metabolic Pathways

2,5-Dimethylpyrazine is involved in the metabolic pathway that converts L-threonine to 2,5-Dimethylpyrazine . This pathway involves the enzyme L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 2,5-Dimetilpirazina se puede sintetizar a través de varios métodos. Un método común implica la reacción de 2,5-hexanodiona con amoníaco o acetato de amonio en condiciones de reflujo. La reacción generalmente procede de la siguiente manera: [ \text{C}6\text{H}{10}\text{O}2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_8\text{N}_2 + 2\text{H}_2\text{O} ]

Métodos de producción industrial: La producción industrial de this compound a menudo implica la deshidrogenación catalítica de 2,5-dimetilpiperazina. Este proceso se lleva a cabo en presencia de un catalizador de deshidrogenación como paladio sobre carbono a temperaturas elevadas.

Tipos de reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación para formar los correspondientes N-óxidos de pirazina.

Reducción: Puede reducirse para formar 2,5-dimetilpiperazina.

Sustitución: Las reacciones de sustitución electrofílica pueden ocurrir en los átomos de nitrógeno, lo que lleva a varias pirazinas sustituidas.

Reactivos y condiciones comunes:

Oxidación: El peróxido de hidrógeno o los perácidos se utilizan comúnmente como agentes oxidantes.

Reducción: Gas hidrógeno en presencia de un catalizador metálico como paladio o platino.

Sustitución: Los agentes halogenantes como el cloro o el bromo se pueden utilizar para reacciones de sustitución.

Productos principales:

Oxidación: N-óxido de this compound.

Reducción: 2,5-Dimetilpiperazina.

Sustitución: Varias pirazinas halogenadas.

Comparación Con Compuestos Similares

2,3-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.

2,6-Dimethylpyrazine: Another isomer with methyl groups at different positions.

2,5-Dimethylpyrazine-d3: A deuterated form of 2,5-Dimethylpyrazine used in isotope labeling studies.

Uniqueness: 2,5-Dimethylpyrazine is unique due to its specific methyl group positions, which influence its chemical reactivity and biological activity. Its endogenous nature also makes it a valuable compound for studying metabolic pathways and cellular processes.

Actividad Biológica

2,5-Dimethylpyrazine (2,5-DMP) is a compound of significant interest due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article compiles recent research findings and case studies to provide a comprehensive overview of the biological activity of 2,5-DMP.

2,5-Dimethylpyrazine is a nitrogen-containing heterocyclic compound with the molecular formula . It is commonly used as a flavoring agent in food products and has been identified as a product of various microbial fermentation processes. Notably, it can be synthesized from L-threonine via metabolic pathways in microorganisms such as Bacillus subtilis and engineered Escherichia coli .

Antimicrobial Activity

Broad-Spectrum Efficacy

2,5-DMP exhibits broad-spectrum antimicrobial properties against various bacteria and fungi. Research indicates that it significantly inhibits the growth of Escherichia coli, demonstrating a marked decrease in cell concentration when exposed to the compound . Additionally, it has shown synergistic effects when combined with certain antibiotics, enhancing their overall antimicrobial efficacy .

| Microorganism | Inhibition Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Moderate |

| Candida albicans | Moderate |

Anticancer Activity

Mechanisms of Action

2,5-DMP has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and suppressing angiogenesis—the formation of new blood vessels that tumors require for growth .

Case Study: Breast Cancer Cells

In vitro studies have demonstrated that 2,5-DMP effectively reduces the viability of breast cancer cells through mechanisms involving oxidative stress induction and modulation of cell cycle progression . Further research is warranted to elucidate the specific molecular pathways involved.

Neuroprotective Effects

Cognitive Enhancement

Research indicates that 2,5-DMP may enhance cognitive functions. In animal models, it has been shown to promote GABAergic activity in the central nervous system, which is crucial for regulating neuronal excitability . Additionally, it has been reported to prolong therapeutic sleep induced by phenobarbital in mice, suggesting potential applications in sleep disorders .

Safety and Toxicology

While 2,5-DMP shows promise in various therapeutic applications, safety assessments are crucial. Preliminary studies indicate that it may have low toxicity levels; however, comprehensive toxicological evaluations are necessary to ensure its safety for human consumption or therapeutic use .

Future Directions

The biological activity of 2,5-DMP opens avenues for further research into its applications in medicine and food science. Future studies should focus on:

- Mechanistic Studies: Understanding the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- Clinical Trials: Evaluating its efficacy and safety in human populations.

- Metabolic Engineering: Developing efficient microbial systems for the sustainable production of 2,5-DMP.

Propiedades

IUPAC Name |

2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZUOKDVTBMCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047652 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-1.000 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-32-0 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What gives roasted foods and fermented products their characteristic aroma?

A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]

Q2: How does the formation of 2,5-dimethylpyrazine relate to different food processing techniques?

A2: The formation of 2,5-dimethylpyrazine is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of 2,5-dimethylpyrazine varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of 2,5-dimethylpyrazine at specific temperatures. []

Q3: What is known about the biological activity of 2,5-dimethylpyrazine in mammals?

A3: Studies in rats have shown that 2,5-dimethylpyrazine can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, 2,5-dimethylpyrazine decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]

Q4: How does 2,5-dimethylpyrazine act as a pheromone in mice?

A4: 2,5-dimethylpyrazine is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]

Q5: What effects does 2,5-dimethylpyrazine have on cell proliferation in the mouse brain?

A5: Interestingly, 2,5-dimethylpyrazine has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []

Q6: What is the molecular formula and weight of 2,5-dimethylpyrazine?

A6: 2,5-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q7: How can 2,5-dimethylpyrazine be synthesized?

A7: Several methods exist for the synthesis of 2,5-dimethylpyrazine. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []

Q8: Are there alternative synthetic routes to 2,5-dimethylpyrazine derivatives?

A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting 2,5-dimethylpyrazine with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []

Q9: How does 2,5-dimethylpyrazine interact with metal ions to form coordination compounds?

A9: 2,5-Dimethylpyrazine can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.

Q10: Can you provide an example of how 2,5-dimethylpyrazine influences the crystal structure of a coordination compound?

A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) 2,5-dimethylpyrazine monosolvate [], the bulky methyl groups of 2,5-dimethylpyrazine hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the 2,5-dimethylpyrazine molecules occupy cavities within the crystal lattice as solvent molecules.

Q11: How is 2,5-dimethylpyrazine typically analyzed in complex mixtures like food samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying 2,5-dimethylpyrazine in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including 2,5-dimethylpyrazine, from the headspace of food samples. [, , , , , , ]

Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study 2,5-dimethylpyrazine?

A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of 2,5-dimethylpyrazine, highlighting its role as a significant aroma-impact compound in certain cultivars. []

Q13: Has 2,5-dimethylpyrazine been explored for applications beyond flavor and fragrance?

A13: Research has explored the potential of 2,5-dimethylpyrazine in hydrogen storage applications. A system involving the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.